2-Amino-4-(furan-2-yl)-6-(morpholin-4-yl)pyridine-3,5-dicarbonitrile
Description
Properties
CAS No. |
924901-33-7 |
|---|---|
Molecular Formula |
C15H13N5O2 |
Molecular Weight |
295.30 g/mol |
IUPAC Name |
2-amino-4-(furan-2-yl)-6-morpholin-4-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H13N5O2/c16-8-10-13(12-2-1-5-22-12)11(9-17)15(19-14(10)18)20-3-6-21-7-4-20/h1-2,5H,3-4,6-7H2,(H2,18,19) |
InChI Key |
DAVBOWSMBAGWFP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=C(C(=N2)N)C#N)C3=CC=CO3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(furan-2-yl)-6-morpholinopyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method involves the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. This method is favored due to its efficiency and high yield .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(furan-2-yl)-6-morpholinopyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The amino and furan groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Amino-4-(furan-2-yl)-6-morpholinopyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-4-(furan-2-yl)-6-morpholinopyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The amino and furan groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in the substituents at the 4- and 6-positions of the pyridine core. Below is a systematic comparison based on synthesis, physicochemical properties, and biological activity:
Key Observations :
- Synthesis Efficiency : Morpholine-containing analogs are underrepresented in the literature, but piperidine-substituted derivatives (e.g., compound 7c) exhibit moderate yields (63–65%) . Thioether-linked compounds (e.g., 5d, 23) show higher yields (64–89%) due to the stability of sulfur nucleophiles in multi-component reactions .
- Melting Points : Morpholine’s polarity may lower melting points compared to rigid aromatic substituents (e.g., phenylsulfanyl derivatives melt at 199–249°C) .
Physicochemical Properties
- Solubility : Morpholine’s ether-oxygen enhances polarity, likely improving aqueous solubility compared to hydrophobic groups like p-tolylthio .
- Spectroscopic Data : The compound’s $ ^1H $-NMR would show characteristic furan protons (δ 6.7–7.4 ppm) and morpholine’s methylene protons (δ 3.6–4.0 ppm), similar to imidazole derivatives (e.g., compound 12: δ 7.25–8.03 ppm for aromatic protons) .
Q & A
Basic: What are the standard synthetic routes for preparing 2-Amino-4-(furan-2-yl)-6-(morpholin-4-yl)pyridine-3,5-dicarbonitrile?
The synthesis typically involves a multi-step protocol:
- Step 1 : Condensation of a substituted pyridine precursor (e.g., 4-(furan-2-yl)-6-morpholinopyridine derivatives) with cyanating agents like cyanogen bromide or malononitrile under alkaline conditions .
- Step 2 : Amination via nucleophilic substitution using ammonia or ammonium acetate in refluxing ethanol .
- Key Reagents : Morpholine for introducing the morpholin-4-yl group, furan-2-carbaldehyde for the furan substitution, and cyanating agents for dicarbonitrile formation.
- Conditions : Reactions are often carried out in polar aprotic solvents (e.g., DMF) at 80–120°C, with yields optimized via catalytic bases like K₂CO₃ .
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Post-synthesis characterization relies on:
Basic: What are the primary research applications of this compound?
- Biological Studies : Pyridine-dicarbonitrile derivatives exhibit anti-HIV, anticancer, and enzyme inhibition activities due to hydrogen bonding with biological targets (e.g., reverse transcriptase) .
- Material Science : The planar aromatic core and electron-withdrawing cyano groups enable applications in corrosion inhibition (e.g., 97.6% efficiency in HCl media for analogous compounds) .
- Structural Probes : Used in crystallography to study π-stacking interactions and hydrogen-bonding networks .
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Transition-metal catalysts (e.g., Sc(OTf)₃) reduce reaction times and improve regioselectivity in cyanations .
- Solvent Optimization : Replacing ethanol with DMF increases solubility of intermediates, reducing side-product formation .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C for analogous pyridines) .
- Yield Data : Pilot studies report 65–85% yields for similar dicarbonitriles under optimized conditions .
Advanced: How to resolve contradictions between computational modeling and experimental structural data?
- Validation Strategies :
- Case Study : Discrepancies in morpholine ring conformation were resolved via Hirshfeld surface analysis, revealing dominant H-bonding over steric effects .
Advanced: What methodologies determine the compound’s mechanism of action in biological systems?
- Kinetic Assays : Measure inhibition constants (Kᵢ) for enzyme targets (e.g., reverse transcriptase) using fluorogenic substrates .
- Molecular Docking : Simulate interactions with adenosine receptors (A2B subtype) to identify key binding residues (e.g., Tyr9.48, Glu13.39) .
- Electrochemical Profiling : Correlate corrosion inhibition efficiency with electron-withdrawing substituent effects via impedance spectroscopy .
Advanced: How do structural modifications impact bioactivity?
-
Substituent Effects :
- Quantitative SAR : EC₅₀ values for A2B receptor agonism drop to 27 nM with imidazole-thioether substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
